1-[(3-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves sulfonylation reactions, typically using methanesulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the piperidine derivative with the aromatic components using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- **1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
- **1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and sulfonyl groups can significantly affect the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C26H33N3O4S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H33N3O4S/c1-20-8-7-9-21(18-20)19-34(32,33)29-16-12-22(13-17-29)25(30)27-24-11-4-3-10-23(24)26(31)28-14-5-2-6-15-28/h3-4,7-11,18,22H,2,5-6,12-17,19H2,1H3,(H,27,30) |
InChI Key |
NQAZFVRUASPGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4 |
Origin of Product |
United States |
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